Product packaging for 7-Butoxy-3H-phenoxazin-3-one(Cat. No.:CAS No. 64257-90-5)

7-Butoxy-3H-phenoxazin-3-one

Cat. No.: B15443819
CAS No.: 64257-90-5
M. Wt: 269.29 g/mol
InChI Key: DZBDKAKIBZSCFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Butoxy-3H-phenoxazin-3-one is a chemical compound supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. While specific data on this exact butoxy derivative is limited in the current literature, it is structurally related to a class of phenoxazinone compounds known for their significant value in biochemical and cellular research . Phenoxazinones are tricyclic structures that have garnered strong interest for over a century due to their diverse applications, particularly as fluorescent probes and redox indicators in cell-based assays . Related compounds, such as resazurin (7-Hydroxy-3H-phenoxazin-3-one 10-oxide), are well-established as cell-permeable, non-toxic, and redox-sensitive dyes used to quantify cell viability, proliferation, and cytotoxicity . The phenoxazine scaffold is also recognized for various pharmacological activities in research, including anticancer, antibacterial, and antifungal properties, highlighting the broader research potential of this chemical family . Researchers can explore this compound for developing new assay methods or investigating its specific mechanisms of action in biological systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15NO3 B15443819 7-Butoxy-3H-phenoxazin-3-one CAS No. 64257-90-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64257-90-5

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

7-butoxyphenoxazin-3-one

InChI

InChI=1S/C16H15NO3/c1-2-3-8-19-12-5-7-14-16(10-12)20-15-9-11(18)4-6-13(15)17-14/h4-7,9-10H,2-3,8H2,1H3

InChI Key

DZBDKAKIBZSCFB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation Methodologies for 7 Butoxy 3h Phenoxazin 3 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 7-Butoxy-3H-phenoxazin-3-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for the complete assignment of all proton and carbon signals.

¹H NMR Spectroscopic Analysis of the Butoxy Chain and Aromatic Protons

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the butoxy side chain and the aromatic protons of the phenoxazine (B87303) core.

The butoxy group protons will present a characteristic pattern:

A triplet corresponding to the terminal methyl group (-CH₃) protons, typically found in the upfield region around 0.9-1.0 ppm.

A sextet for the methylene (B1212753) group protons adjacent to the methyl group (-CH₂-CH₃), expected around 1.4-1.6 ppm.

A quintet for the methylene group protons gamma to the oxygen atom (-O-CH₂-CH₂-), anticipated around 1.7-1.9 ppm.

A triplet for the methylene group protons directly attached to the oxygen atom (-O-CH₂-), which will be the most downfield of the aliphatic signals, likely appearing around 4.0-4.2 ppm due to the deshielding effect of the electronegative oxygen atom.

The aromatic region of the spectrum will show a more complex pattern of signals for the five protons on the phenoxazine ring system. Based on data from related substituted phenoxazine derivatives, the chemical shifts can be estimated. The electron-donating nature of the butoxy group at the C-7 position will influence the chemical shifts of the protons on that aromatic ring, generally causing an upfield shift (lower ppm values) compared to the unsubstituted phenoxazine. The protons on the other aromatic ring will have chemical shifts more consistent with a standard phenoxazin-3-one structure.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Data presented is an estimation based on known values for similar structures)

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
H-1~7.5 - 7.7Doublet
H-2~6.4 - 6.6Doublet of doublets
H-4~6.3 - 6.5Doublet
H-6~7.2 - 7.4Doublet
H-8~6.8 - 7.0Doublet of doublets
H-9~6.7 - 6.9Doublet
-O-CH ₂-CH₂-CH₂-CH₃~4.0 - 4.2Triplet
-O-CH₂-CH ₂-CH₂-CH₃~1.7 - 1.9Quintet
-O-CH₂-CH₂-CH ₂-CH₃~1.4 - 1.6Sextet
-O-CH₂-CH₂-CH₂-CH~0.9 - 1.0Triplet

¹³C NMR Spectroscopic Analysis of the Carbon Framework

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, this includes the four distinct carbons of the butoxy chain and the twelve carbons of the phenoxazine core. The carbonyl carbon (C-3) is expected to be significantly downfield, typically in the range of 180-185 ppm. The carbon attached to the butoxy group (C-7) will also be downfield due to the oxygen substituent.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Data presented is an estimation based on known values for similar structures)

Carbon AssignmentPredicted Chemical Shift (ppm)
C-1~129 - 131
C-2~110 - 112
C-3 (C=O)~180 - 185
C-4~115 - 117
C-4a~133 - 135
C-5a~145 - 147
C-6~118 - 120
C-7~160 - 165
C-8~105 - 107
C-9~116 - 118
C-9a~148 - 150
C-10a~130 - 132
-O-C H₂-CH₂-CH₂-CH₃~68 - 70
-O-CH₂-C H₂-CH₂-CH₃~30 - 32
-O-CH₂-CH₂-C H₂-CH₃~19 - 21
-O-CH₂-CH₂-CH₂-C H₃~13 - 15

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Structural Correlation

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show correlations between the adjacent methylene and methyl protons of the butoxy chain, as well as between neighboring aromatic protons on the phenoxazine rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~4.1 ppm would show a correlation to the carbon signal at ~69 ppm, confirming the -O-CH₂- group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

Table 3: Characteristic IR Absorption Bands for this compound (Data presented is an estimation based on known values for similar structures)

Functional GroupExpected Absorption Range (cm⁻¹)Description
C=O (Ketone)1650 - 1680Strong, sharp absorption characteristic of the conjugated ketone in the phenoxazin-3-one system.
C=N (Imine)1620 - 1640Absorption due to the carbon-nitrogen double bond in the oxazine (B8389632) ring.
C-O-C (Aromatic Ether)1230 - 1270 (asymmetric) and 1020 - 1075 (symmetric)Strong absorptions corresponding to the aryl-alkyl ether linkage of the butoxy group.
C-H (Aromatic)3000 - 3100 (stretching) and 675 - 900 (bending)Medium to weak stretching vibrations and characteristic out-of-plane bending vibrations.
C-H (Aliphatic)2850 - 3000Stretching vibrations of the C-H bonds in the butoxy chain.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns. For this compound (C₁₆H₁₅NO₃), the expected exact molecular weight is approximately 269.1052 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 269. The fragmentation pattern would likely involve the loss of the butoxy side chain. Key expected fragments would include:

Loss of a butyl radical (•C₄H₉), resulting in a fragment at m/z 198, corresponding to the 7-hydroxy-3H-phenoxazin-3-one cation.

Loss of butene (C₄H₈) via a McLafferty-type rearrangement, leading to a fragment at m/z 199, corresponding to the protonated 7-hydroxy-3H-phenoxazin-3-one.

Further fragmentation of the phenoxazine core would also be observed.

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its major fragments, providing a high degree of confidence in the compound's identity.

Table 4: Expected Mass Spectrometry Data for this compound

m/zProposed Fragment
269[M]⁺ (Molecular Ion)
199[M - C₄H₈]⁺
198[M - C₄H₉]⁺

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like phenoxazines. The extended π-system of the 3H-phenoxazin-3-one core gives rise to characteristic absorptions in the visible region, making these compounds colored.

The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) is expected to show two main absorption bands:

An intense band in the visible region, likely between 450-550 nm, corresponding to the π→π* transition of the conjugated phenoxazine system. The position of this maximum absorption (λmax) is sensitive to the substitution on the aromatic rings. The electron-donating butoxy group at C-7 is expected to cause a bathochromic (red) shift compared to the unsubstituted 3H-phenoxazin-3-one.

One or more bands in the UV region, typically between 250-350 nm, corresponding to other π→π* transitions within the aromatic system.

Table 5: Expected UV-Vis Absorption Data for this compound (Data presented is an estimation based on known values for similar structures)

TransitionExpected λmax (nm)
π→π* (Visible)~480 - 520
π→π* (UV)~280 - 320

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

Research on various substituted phenoxazines reveals that the central phenoxazine ring system is not perfectly planar but typically adopts a slightly puckered or folded conformation. acs.org The degree of this puckering is influenced by the nature and position of the substituents on the aromatic rings. For instance, in a study of 10-N-substituted phenoxazine derivatives, the dihedral angle between the two outer benzene (B151609) rings of the phenoxazine core was found to vary, indicating a deviation from planarity. acs.orgtandfonline.com This non-planar conformation can have significant implications for the molecule's electronic properties and intermolecular interactions.

High-resolution X-ray diffraction studies on phenoxazine derivatives have also been employed to map the experimental charge density distribution within the molecules. rsc.org These studies reveal significant intramolecular charge redistribution, with the donor and acceptor parts of the molecules exhibiting distinct electronic characters. rsc.org Such detailed electronic information is crucial for understanding the reactivity and photophysical behavior of these compounds.

The crystal packing of phenoxazine derivatives is often characterized by layered arrangements or stacking of the molecules. tandfonline.com These packing motifs are governed by a combination of van der Waals forces, and in some cases, hydrogen bonding, which can influence the material's bulk properties.

Table 1: Crystallographic Data for Selected Phenoxazine Derivatives.
CompoundCrystal SystemSpace GroupKey Structural Features
10-(3′-chlorobutyl) phenoxazineTriclinicP1Two molecules in the asymmetric unit with stacking along all three axes. tandfonline.com
10-(N-morpholinoacetyl)-2-trifluoromethyl phenoxazineMonoclinicP2₁/nLayered arrangement when viewed along the b-axis. tandfonline.com
1-(4-phenoxazin-10-yl-phenyl)-ethanone--Analysis of charge density reveals significant intramolecular charge transfer. rsc.org
A 2-nitro-4-butylaminophenoxazine derivativeTriclinicP1̅The heterocyclic ring is a very shallow boat. acs.org

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Characterization

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying chemical species that possess one or more unpaired electrons, such as free radicals. The phenoxazine core can be induced to form relatively stable radical species, for example, through irradiation. researchgate.net ESR spectroscopy provides critical information about the electronic structure and environment of these radicals.

The fundamental parameters obtained from an ESR spectrum are the g-value and the hyperfine coupling constants. The g-value is a dimensionless quantity that is characteristic of the radical and its electronic environment. For organic radicals, g-values are typically close to that of the free electron (ge ≈ 2.0023).

Hyperfine coupling constants arise from the interaction of the unpaired electron's spin with the magnetic moments of nearby atomic nuclei. The resulting splitting pattern in the ESR spectrum can be used to identify the types and number of nuclei interacting with the unpaired electron, thus providing a map of the spin density distribution within the radical. This information is invaluable for understanding the delocalization of the unpaired electron across the molecular framework. nih.govrsc.org

While specific ESR data for the this compound radical is not detailed in the available literature, studies on other phenoxazine derivatives confirm the formation of stable radicals. researchgate.net For instance, irradiation of certain benzo[a]phenoxazine derivatives with UV light has been shown to generate radicals, with the quantity of radical formation being dependent on the solvent. researchgate.net In such cases, ESR spectroscopy is the primary tool for the characterization of these paramagnetic species.

Table 2: Key Parameters in ESR Spectroscopy of Organic Radicals.
ParameterSymbolInformation Provided
g-valuegCharacterizes the electronic environment of the unpaired electron.
Hyperfine Coupling ConstantaDescribes the interaction between the unpaired electron and magnetic nuclei, revealing spin density distribution. nih.govrsc.org

Computational and Theoretical Investigations of 7 Butoxy 3h Phenoxazin 3 One and Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivityresearchgate.netrsc.org

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict various molecular properties of phenoxazinone derivatives.

Prediction of Optimized Geometries and Conformational Analysisresearchgate.netrsc.org

DFT calculations are instrumental in determining the most stable three-dimensional structures of 7-Butoxy-3H-phenoxazin-3-one and its analogues. By optimizing the geometry, researchers can predict bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule. nih.govnih.gov For instance, studies on similar heterocyclic systems have demonstrated that DFT methods, such as B3LYP with various basis sets (e.g., 6-31G(d,p)), can accurately predict the preferred conformations. nih.govresearchgate.net

Conformational analysis of phenoxazinone derivatives often reveals a planar or nearly planar structure for the core phenoxazine (B87303) ring system. researchgate.net The flexibility of the butoxy side chain in this compound would be a key area of investigation, as different conformers could exhibit varying electronic properties and biological activities. The conformational search can identify multiple low-energy structures, and their relative populations can be estimated using Boltzmann statistics, providing a comprehensive understanding of the molecule's conformational landscape in different environments. nih.gov

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Maxima)researchgate.netrsc.org

DFT calculations can accurately predict spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the precise calculation of 1H and 13C NMR chemical shifts. researchgate.netnih.gov By comparing calculated shifts with experimental spectra, assignments of resonances can be confirmed or revised. mdpi.comnih.gov For phenoxazinone derivatives, DFT can help elucidate the electronic environment of each nucleus. nih.govresearchgate.net The choice of functional and basis set is crucial for accuracy, with studies showing that functionals like B3LYP and basis sets like 6-311+G(2d,p) often provide a good balance between accuracy and computational cost. nih.gov

UV-Vis Maxima: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. nih.govstrath.ac.uk It calculates the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum. nih.gov For oxazine (B8389632) dyes, it has been shown that including solvent effects, for example through a polarizable continuum model (PCM), is crucial for obtaining accurate predictions of λmax values. nih.govstrath.ac.uk TD-DFT calculations can help understand the nature of electronic transitions, such as π-π* or n-π* transitions, within the phenoxazinone chromophore. researchgate.net

Spectroscopic Parameter Computational Method Typical Application
NMR Chemical ShiftsDFT (GIAO)Structure verification and assignment of proton and carbon signals. researchgate.netmdpi.comnih.gov
UV-Vis Absorption MaximaTD-DFTPrediction of λmax and understanding electronic transitions. nih.govresearchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Propertiesresearchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior and reactivity of a molecule. youtube.comyoutube.com

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap (Eg) is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller gap generally implies higher reactivity. nih.gov

For phenoxazinone derivatives, the distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attack, respectively. researchgate.net The introduction of different substituent groups can tune the HOMO and LUMO energy levels and, consequently, the electronic properties of the molecule. rsc.orgrsc.org For example, electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy. rsc.org

Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, provide a visual representation of the charge distribution and are useful for identifying regions prone to electrostatic interactions. bhu.ac.in Red-colored regions indicate negative electrostatic potential (electron-rich), while blue regions represent positive potential (electron-poor). bhu.ac.in

Electronic Property Significance Influencing Factors
HOMO EnergyElectron-donating ability. youtube.comSubstituent effects, molecular conformation. rsc.org
LUMO EnergyElectron-accepting ability. youtube.comSubstituent effects, molecular conformation. rsc.org
HOMO-LUMO GapChemical reactivity, kinetic stability. nih.govπ-conjugation, substituent effects. nih.gov
Molecular Electrostatic PotentialReactivity sites for electrostatic interactions. bhu.ac.inAtomic charges, electronegativity of atoms. bhu.ac.in

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactionsrsc.orgyoutube.com

While DFT provides insights into the static properties of molecules, molecular dynamics (MD) simulations are employed to study their dynamic behavior over time. nih.govoncotarget.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of particles change. oncotarget.com

For this compound, MD simulations can be used to:

Explore the conformational flexibility of the butoxy chain and the phenoxazine core in different solvent environments.

Investigate the interactions of the molecule with its surroundings, such as solvent molecules or biological macromolecules.

Study the stability of potential intermolecular complexes, for example, with a biological target. nih.gov

Quantitative Structure–Activity Relationship (QSAR) Modeling of Phenoxazinone Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. sysrevpharm.orgfiveable.me

In the context of phenoxazinone derivatives, QSAR studies can be used to:

Identify the key molecular descriptors (physicochemical properties) that are correlated with a specific biological activity, such as cytotoxicity or enzyme inhibition. researchgate.netnih.gov

Develop predictive models that can estimate the activity of new, unsynthesized phenoxazinone analogues. nih.govnih.gov

Guide the design of more potent and selective compounds by indicating which structural modifications are likely to enhance the desired activity. nih.govnih.gov

A typical QSAR study involves calculating a wide range of molecular descriptors, such as electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters. nih.govnih.gov Statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms are then used to build the QSAR model. sysrevpharm.orgnih.gov For phenoxazine derivatives, studies have shown correlations between cytotoxicity and descriptors like electron affinity, absolute hardness, and the octanol-water partition coefficient (logP). researchgate.netnih.gov

QSAR Component Description Example Descriptors
Dependent Variable The biological activity being modeled.IC50 (inhibitory concentration), CC50 (cytotoxic concentration). researchgate.netnih.gov
Independent Variables Molecular descriptors calculated from the chemical structure.LogP, HOMO/LUMO energies, molecular weight, dipole moment. nih.gov
Mathematical Model The equation relating the descriptors to the activity.Multiple Linear Regression, Partial Least Squares, k-Nearest Neighbor. nih.govnih.gov

Computational Electrochemistry and Redox Potential Predictionsresearchgate.netnih.gov

Computational electrochemistry, often utilizing DFT, can predict the redox potentials of molecules. This is particularly relevant for phenoxazinones, as their redox properties are central to many of their applications.

The redox potential of a molecule is related to the free energy change of the corresponding oxidation or reduction reaction. DFT can be used to calculate the Gibbs free energies of the oxidized and reduced species of this compound. researchgate.netchemrxiv.org Using a thermodynamic cycle, such as the Born-Haber cycle, the redox potential in solution can be estimated by considering the gas-phase ionization potential or electron affinity and the solvation energies of the species involved. researchgate.net

Applications in Advanced Materials and Chemical Sensing

Development of Fluorescent Dyes and Probes

Derivatives of 7-Butoxy-3H-phenoxazin-3-one are built upon the resorufin (B1680543) framework, a well-established fluorophore. The ether linkage at the 7-position, in this case, a butoxy group, serves as a key site for chemical modification to create sophisticated fluorescent probes. By attaching specific recognition moieties to the phenoxazine (B87303) core, scientists can design "turn-on" or "turn-off" sensors where the fluorescence signal is activated or quenched in response to a specific analyte or environmental change.

Bioimaging Applications at the Cellular and Molecular Level

The resazurin (B115843)/resorufin system is a classic example of a probe used for cellular-level bioimaging, specifically for monitoring cell viability. mdpi.comed.ac.uk Resazurin, the N-oxide precursor to resorufin, is cell-permeable and virtually non-fluorescent. In viable, metabolically active cells, intracellular reductases convert resazurin into the highly fluorescent resorufin (7-hydroxy-3H-phenoxazin-3-one). ed.ac.uk This conversion from a weakly fluorescent precursor to a strongly emitting product provides a robust method for quantifying cellular metabolic activity. mdpi.com

Building on this principle, derivatives are designed for more specific bioimaging tasks. For instance, modifying the resorufin structure allows for the creation of probes that can image specific enzyme activities within living cells. A difluoromethane (B1196922) sulfonylated resorufin derivative has been shown to provide a stronger fluorescence signal for imaging enzyme activity in live cells compared to its parent resorufin counterpart. mdpi.com Furthermore, probes based on the resorufin scaffold have been successfully used to visualize the presence of specific reactive oxygen species, such as hypochlorous acid, within murine macrophages and HeLa cells, demonstrating their utility in studying cellular responses to oxidative stress. frontiersin.org

pH-Dependent Fluorescent Sensors

The fluorescence of the resorufin core, the de-alkylated form of this compound, is highly dependent on the ambient pH. google.comsigmaaldrich.com The anionic form of resorufin, which predominates at a pH above 7.5, is intensely fluorescent. google.comnih.gov However, as the pH decreases, protonation of the phenoxide oxygen leads to a significant reduction in fluorescence intensity. google.com

This pH sensitivity has been systematically studied for use in developing fluorescent pH sensors. Research has shown that the fluorescence lifetime of resorufin changes significantly over the pH range of 4 to 8, making it a suitable indicator for physiological conditions. sigmaaldrich.com This property allows for the design of sensors that can report on the pH of various biological compartments or chemical processes through changes in their fluorescence output.

Near-Infrared (NIR) Probes for Hypochlorous Acid (HOCl) Detection

Hypochlorous acid (HOCl) is a critical reactive oxygen species (ROS) in the immune system, but its overproduction is linked to various inflammatory diseases. Developing selective probes for its detection is therefore of great interest. The phenoxazine scaffold is an excellent platform for creating such probes, particularly those that operate in the near-infrared (NIR) window, which allows for deeper tissue penetration and reduced background autofluorescence. google.comfrontiersin.org

Scientists have designed "turn-on" NIR probes based on the phenoxazine structure that selectively react with HOCl. google.comnih.gov In a common design strategy, the phenolic oxygen of the resorufin core is masked with a recognition group that is specifically cleaved by HOCl. This cleavage releases the free resorufin fluorophore, causing a dramatic increase in fluorescence. For example, a probe based on a resorufin carbonodithioate derivative demonstrated high selectivity and a very low detection limit for HOCl (2.18 x 10⁻⁹ M), with the signaling process completing within three minutes. frontiersin.org Such probes have been successfully applied to detect both exogenous and endogenous HOCl in living cells and even in mouse models of arthritis. frontiersin.orggoogle.com

Probe TypeAnalyteDetection LimitResponse TimeKey Feature
Resorufin CarbonodithioateHOCl2.18 nM< 3 min"Turn-on" colorimetric and fluorescent response. frontiersin.org
Phenoxazine-based NIR ProbeHOCl0.237 µM< 2 minHigh selectivity and sensitivity in the NIR range. google.com
Far-red to NIR Emitting ProbeHOCl42 nMInstant100-fold fluorescence enhancement. nih.gov

Chemosensors for Specific Anion (e.g., Cyanide) and Hydrazine (B178648) Detection

The versatility of the resorufin platform extends to the detection of other important chemical species like hydrazine (N₂H₄), a toxic and widely used industrial chemical. Researchers have developed colorimetric and fluorescent probes where the resorufin core is modified with a group that reacts specifically with hydrazine. mdpi.com

Upon reaction, a significant change in the probe's optical properties occurs. For instance, one resorufin-based probe changes from colorless to bright pink upon exposure to hydrazine, allowing for "naked-eye" detection. mdpi.com These probes exhibit a "turn-on" fluorescence response with a large increase in emission intensity and have been successfully used to detect hydrazine in living cells and environmental samples, including on paper test strips for vapor detection. mdpi.com

Probe NameAnalyteDetection LimitKey Application
RFTHydrazine260 nMDetection in environmental water and living zebrafish/mice.
Resorufin-based OFF-ON ProbeHydrazineNot Specified"Naked-eye" detection and live-cell imaging. mdpi.com

Viscosity Sensors

The development of fluorescent probes to measure microviscosity is a growing area of research, as viscosity changes at the cellular level are linked to various diseases. nih.gov Probes designed for this purpose are often based on the principle of a "fluorescent molecular rotor," where the fluorescence quantum yield is dependent on the rotational freedom of a part of the molecule. In a low-viscosity environment, intramolecular rotation provides a non-radiative pathway for the excited state to relax, quenching fluorescence. In a high-viscosity environment, this rotation is hindered, forcing the molecule to relax via fluorescence emission, thus "turning on" the signal.

While the phenoxazine core of this compound can be incorporated into D-A-D (Donor-Acceptor-Donor) frameworks suitable for viscosity probes, specific examples utilizing this exact butoxy derivative as a primary viscosity sensor are not widely reported in the reviewed literature. mdpi.com However, the general principle remains applicable, and the phenoxazine scaffold represents a potential building block for the future design of such specialized sensors.

Contributions to Organic Electronics and Photonic Devices

The phenoxazine moiety is a strong electron-donating group, making it a highly attractive building block for organic electronic materials. Its rigid, planar, and π-conjugated structure facilitates efficient charge transport, a critical property for use in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).

In the field of DSSCs, phenoxazine-based organic dyes are used as sensitizers that absorb light and inject electrons into a semiconductor material like titanium dioxide (TiO₂). By modifying the phenoxazine donor with various acceptor and π-linker units, researchers can tune the dye's optical and electronic properties, such as its absorption spectrum and energy levels, to optimize the power conversion efficiency of the solar cell. For instance, introducing an ethynyl (B1212043) group into one phenoxazine-based dye improved molecular planarity, enhanced intramolecular charge transfer (ICT), and led to a higher power conversion efficiency of 6.08%.

Phenoxazine derivatives have also been successfully employed as emitters in high-efficiency OLEDs. They are particularly useful in developing materials for thermally activated delayed fluorescence (TADF). TADF emitters can harvest both singlet and triplet excitons for light emission, leading to potentially 100% internal quantum efficiency. A yellow TADF emitter incorporating a phenoxazine donor achieved a maximum external quantum efficiency (EQE) exceeding 31% in a solution-processed OLED, demonstrating the significant potential of this class of compounds in next-generation displays and lighting.

Device TypeRole of Phenoxazine DerivativeReported Performance Metric
Dye-Sensitized Solar Cell (DSSC)D-A-π-A Organic Dye (Donor)Power Conversion Efficiency (PCE) of 6.08%.
Organic Light-Emitting Diode (OLED)Thermally Activated Delayed Fluorescence (TADF) EmitterExternal Quantum Efficiency (EQE) of 31.5%.

Redox Mediators and Charge Transfer Studies in Biological and Electrochemical Systems

Redox mediators are chemical compounds that facilitate electron transfer between an electrode and a substrate, effectively shuttling charges and enhancing the kinetics of electrochemical reactions. elsevierpure.comsci-hub.se Phenoxazine derivatives have been shown to act as effective electron transfer mediators in both biological and electrochemical contexts due to their stable redox properties. elsevierpure.comacs.org

In a biological system, certain phenoxazine dyes were used as mediators to facilitate the reductive release of iron from the protein ferritin. elsevierpure.com The rate of electron transfer from the physiological reducing agent NADH to ferritin is typically very slow, but phenoxazine dyes like Brilliant Cresyl Blue and Cresyl Violet were able to act as electron relays, significantly enhancing the rate of iron mobilization. elsevierpure.com

In the realm of energy storage, N-substituted phenoxazine derivatives have been studied as catholyte materials for nonaqueous redox flow batteries. acs.org These compounds exhibit stable electrochemical cycling and possess redox potentials that can be tuned through molecular modification. For instance, substituting the nitrogen atom of the phenoxazine core with a cyclopropenium group resulted in a 450 mV increase in the redox potential while maintaining high solubility and cycling stability. acs.org This demonstrates the potential of the phenoxazine scaffold in designing tailored redox-active molecules for advanced energy systems.

Applications as Biological Stains and Indicators

The strong fluorescence and unique photochemical properties of the phenoxazine ring system make it an attractive scaffold for developing biological stains and indicators. mdpi.comtamu.eduresearchgate.net Derivatives of benzo[a]phenoxazine, which feature an extended ring system, are known to absorb and emit light in the near-infrared (NIR) region, an area where autofluorescence from biological samples is minimal, making them excellent candidates for bioimaging. mdpi.com

Recent research has shown that new benzo[a]phenoxazinium chlorides functionalized with sulfonamide groups can specifically stain the vacuole membrane and the perinuclear membrane of the endoplasmic reticulum in yeast cells. mdpi.com Some of these compounds were also capable of staining the plasma membrane, highlighting their potential as highly specific fluorescent probes for live-cell imaging. mdpi.com

Furthermore, compounds structurally similar to the phenoxazine-3-one core have shown promise as biological indicators. Specifically, 2-Aminophenoxazine-3-one was found to cause a rapid and significant decrease in the high intracellular pH (pHi) characteristic of many cancer cells. nih.gov This reduction in pHi perturbs the cells' internal environment and induces apoptosis (programmed cell death), suggesting that such compounds could serve as indicators of cellular pH and as potential therapeutic agents. nih.gov The ability of these dyes to provide a fluorescent or colorimetric response to changes in their biological environment makes them valuable tools for research and diagnostics. researchgate.net

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Substituents on Biological Activities and Mechanisms

The biological activities of phenoxazine (B87303) derivatives are highly dependent on the nature and position of substituents on the aromatic rings. The phenoxazine core itself has been associated with a range of pharmacological effects, including antitumor, antimicrobial, and antiviral activities. researchgate.net Substituents play a critical role in tuning this activity, enhancing potency, and conferring selectivity.

For instance, studies on various phenoxazine analogues have shown that the introduction of specific functional groups can lead to potent biological effects. Research into phenoxazine-bearing hydroxamic acids as histone deacetylase (HDAC) inhibitors revealed that the position of substituents is crucial for activity. nih.govresearchgate.net Compounds with substituents at the C4 position of the phenoxazine ring showed more potent inhibition of class IIa HDACs compared to those substituted at the C3 position. nih.gov This suggests that the butoxy group at C7 of 7-Butoxy-3H-phenoxazin-3-one, being electronically and spatially distinct, would also be expected to confer specific biological properties.

Furthermore, a quantitative structure-activity relationship (QSAR) analysis of fifteen phenoxazine derivatives against several cancer cell lines demonstrated a correlation between cytotoxicity and physicochemical parameters like the octanol-water partition coefficient (log P) and absolute electron negativity (χ). nih.gov The study found that cytotoxicity peaked at a log P value of 5.9. nih.gov The butoxy group, being a moderately lipophilic chain, would significantly increase the log P value of the phenoxazin-3-one core, thereby influencing its membrane permeability and interaction with biological targets. The electron-donating nature of the alkoxy group at the C7 position can also influence the molecule's ability to participate in charge-transfer interactions, which are often vital for binding to biological macromolecules. For example, phenoxazine derivatives have been investigated as G-quadruplex stabilizing agents, a potential anticancer strategy, where the ligand's electronic properties are key to its function. nih.gov

Influence of Molecular Architecture on Photophysical Properties

The phenoxazine core is renowned for its use in fluorescent dyes, and its photophysical properties are exquisitely sensitive to its molecular architecture. researchgate.net Properties such as fluorescence quantum yield (the efficiency of light emission) and solvatochromism (the change in color with solvent polarity) are dictated by the arrangement of electron-donating and electron-accepting groups within the molecule.

In many phenoxazine-based dyes, the structure follows a donor-π-acceptor (D-π-A) design. The phenoxazine nitrogen often acts as a powerful electron donor, while other parts of the molecule function as acceptors. The 7-butoxy group in this compound acts as an auxiliary electron-donating group. This donation of electron density into the aromatic system can significantly affect the energy of the molecule's frontier molecular orbitals (HOMO and LUMO).

An increase in solvent polarity typically leads to a large Stokes shift (the difference between the absorption and emission maxima) for phenoxazine derivatives, which is characteristic of molecules with a significant intramolecular charge transfer (ICT) character. researchgate.net A study on a phenoxazine derivative with donor and acceptor groups showed that the effect of solvent polarity was much more pronounced on the emission spectra than on the absorption spectra, indicating a more polar excited state. researchgate.net The butoxy group at C7 would enhance the electron-donating strength of the phenoxazine system, likely leading to a more pronounced ICT and, consequently, stronger solvatochromic effects.

The fluorescence quantum yield is also heavily influenced by the molecular structure. Generally, structural rigidity is beneficial for high quantum yields, as it reduces non-radiative decay pathways. While the butoxy chain is flexible, its electronic contribution to the core can modulate the energy gap between the ground and excited states, which in turn affects the rates of radiative and non-radiative decay.

Rational Design Strategies for Enhanced Performance in Sensing and Material Applications

The tunability of the phenoxazine scaffold makes it an excellent candidate for rational design in various applications, including chemical sensors and advanced materials like those used in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). researchgate.net Rational design involves the strategic modification of the molecular structure to optimize specific properties.

For Sensing Applications: Phenoxazine dyes can be designed as "turn-on" fluorescent probes. For example, a strategy has been developed for the in-situ synthesis of phenoxazine dyes in the presence of nitric oxide (NO), enabling its detection with a strong fluorogenic response. chemrxiv.org To design a this compound-based sensor, one could incorporate a recognition moiety that, upon binding to an analyte, modulates the ICT character of the phenoxazine core. The butoxy group could be used to fine-tune the solubility of the probe in specific media and to adjust the electronic properties to achieve the desired emission wavelength and sensitivity.

Steric and Electronic Effects of Substituents on Reactivity and Selectivity

The reactivity and selectivity of the phenoxazine core are governed by the steric and electronic effects of its substituents. The butoxy group at the C7 position of this compound exerts both types of effects.

Computational studies on phenoxazine-based dyes for DSSCs have quantified the impact of C7 substituents on the molecule's electronic properties. The introduction of electron-donating groups at the C7 position generally destabilizes (raises the energy of) the Highest Occupied Molecular Orbital (HOMO), which can be beneficial for electron donation processes.

Table 1: Calculated Electronic Properties of a Phenoxazine-Based Dye (P1) and its C7-Substituted Derivatives Data adapted from computational studies on phenoxazine dyes for DSSCs. acs.org

As shown in the table, adding electron-donating substituents at the C7 position raises the HOMO energy level and reduces the energy gap (Eg), which is a key principle in tuning molecules for light absorption and charge transfer applications. acs.org

Steric Effects: The n-butoxy group is bulkier than a hydrogen atom or a methoxy (B1213986) group. This steric hindrance can influence the reactivity and selectivity of the molecule in several ways. It can direct incoming reagents to less hindered positions on the phenoxazine ring during chemical reactions. In the context of materials, the steric bulk can disrupt intermolecular π-π stacking. researchgate.net While strong stacking can be desirable for charge transport in some applications, preventing excessive aggregation is often crucial for maintaining high fluorescence efficiency in solution or in thin films, as aggregation can lead to quenching. Therefore, the size and conformation of the butoxy group can be a tool to control the solid-state morphology and photophysical properties of materials based on this core.

Future Research Directions and Translational Potential

Development of Novel Synthetic Methodologies for Diversification

The future development of 7-Butoxy-3H-phenoxazin-3-one and its analogs is intrinsically linked to the innovation of synthetic methodologies. While the core phenoxazine (B87303) structure has been synthesized for over a century, contemporary research focuses on creating derivatives with improved properties through more efficient and versatile chemical reactions. nih.gov

A primary route to this compound is the etherification of its parent compound, resorufin (B1680543). Future research will likely focus on optimizing this process. This includes the development of novel catalysts and reaction conditions that offer higher yields, greater purity, and are more environmentally benign. For instance, new catalytic systems, such as the "Sven-SOX" catalyst developed for ether synthesis, could be adapted for the specific etherification of resorufin, potentially simplifying the procedure by eliminating the need for extensive workups. youtube.com

Furthermore, the diversification of the 7-alkoxy-phenoxazin-3-one family is a key area of future synthetic efforts. By developing robust synthetic strategies, a library of compounds with varying alkyl chain lengths and functional groups at the 7-position can be generated. This will enable a systematic exploration of structure-activity relationships (SAR). nih.govnih.gov General synthetic routes for phenoxazine moieties, including transition metal-catalyzed cross-coupling reactions and metal-free pathways, provide a foundation for creating more complex and functionally diverse derivatives. nih.gov The ability to easily modify the phenoxazine scaffold is crucial for tuning the compound's properties for specific applications. google.com

Advanced Mechanistic Investigations of Biological Targets

Understanding the precise mechanisms by which this compound interacts with biological systems is paramount for its translation into reliable scientific tools and therapeutic agents. Building on the knowledge of related compounds, future research will delve into the specifics of its molecular interactions.

A significant application of resorufin ethers is their use as fluorogenic substrates for various enzymes, most notably cytochrome P450 (CYP) isozymes. caymanchem.combiocat.combertin-bioreagent.comaatbio.com The enzymatic cleavage of the ether bond in compounds like resorufin benzyl (B1604629) ether by CYP3A4 results in the release of the highly fluorescent resorufin, providing a method to monitor enzyme activity. caymanchem.combiocat.com Future investigations will likely focus on characterizing the interaction of this compound with a broader range of enzymes. This includes determining kinetic parameters, substrate specificity, and the potential for inhibition or activation of different enzyme isoforms.

Moreover, phenoxazine derivatives have been shown to exert cytotoxic effects on cancer cells, in some cases by inducing apoptosis through the reduction of intracellular pH. nih.gov Advanced mechanistic studies are needed to determine if this compound possesses similar properties and to elucidate the underlying molecular pathways. This would involve investigating its effects on cellular respiration, mitochondrial function, and key signaling pathways involved in cell death and proliferation. The reduction of the parent compound, resazurin (B115843), to resorufin by cellular reductases is a well-established principle in cell viability assays. wikipedia.orgnih.govresearchgate.net Future studies could explore how the butoxy group influences cellular uptake, metabolic processing, and any subsequent biological effects.

Expansion of Applications in Emerging Technologies

The favorable photophysical properties of the phenoxazine core, such as strong fluorescence in the long-wavelength region of the spectrum, make its derivatives highly attractive for a range of emerging technologies. nih.govnih.gov

One of the most promising areas is the development of advanced fluorescent probes for bioimaging. The use of fluorescent molecules is a standard and growing practice in biological research for applications such as detecting protein localization and monitoring biological processes in vivo. thermofisher.com There is a significant need for bright and robust fluorescent probes for applications in advanced microscopy and nanoscopy. nih.govharvard.edu Future research will likely explore the use of this compound and its derivatives as probes for cellular imaging, leveraging their potential for high sensitivity and photostability. The development of fluorescent nanoparticles and other nanotechnologies for in vivo imaging is a rapidly advancing field where novel fluorophores are in high demand. nih.gov

Beyond bioimaging, the application of phenoxazine derivatives is expanding into materials science. For example, phenoxazine-based covalent organic frameworks (COFs) have been developed as cathode materials for lithium-ion batteries, demonstrating high redox potentials and fast kinetics. rsc.org The electronic properties of this compound could be harnessed in the development of new organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. nih.gov Additionally, the sensitivity of the phenoxazine core to its environment could be exploited to create novel sensors, for instance, for detecting changes in pH or the presence of specific analytes. acs.org

Computational-Guided Design for Targeted Properties

In silico and computational methods are becoming indispensable tools in modern chemical and biological research, enabling the rational design of molecules with specific, predetermined properties. biorxiv.orgresearchgate.net The future development of this compound analogs will heavily rely on these computational approaches.

Computational-guided design can be used to predict how modifications to the chemical structure of this compound will affect its properties. This includes predicting changes in its fluorescence spectra, quantum yield, and photostability. Molecular modeling has already been used to understand how the linker in phenoxazine-based probes affects their conformational freedom and performance. nih.gov By employing techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), researchers can screen virtual libraries of derivatives to identify candidates with optimized optical properties for specific applications.

Furthermore, computational docking and molecular dynamics simulations can be used to predict the binding affinity and selectivity of this compound derivatives for specific biological targets, such as enzymes or receptors. nih.gov This in silico screening can prioritize the synthesis of the most promising compounds, saving time and resources. rsc.org The development of quantitative structure-activity relationship (QSAR) models can further aid in understanding the link between chemical structure and biological activity, guiding the design of more potent and selective molecules. researchgate.netfrontiersin.org

Research Area Objective Key Methodologies Potential Impact
Synthetic Methodologies Develop efficient and versatile syntheses for a diverse range of 7-alkoxy-phenoxazin-3-ones.Novel catalysis, green chemistry, combinatorial synthesis.Creation of compound libraries for systematic screening and SAR studies.
Mechanistic Investigations Elucidate the precise interactions with biological targets (e.g., enzymes, cellular pathways).Enzyme kinetics, cell-based assays, advanced microscopy.Development of reliable enzyme substrates and potential therapeutic agents.
Emerging Technologies Expand applications in bioimaging, materials science, and sensor technology.Nanoparticle formulation, device fabrication, photophysical characterization.New tools for medical diagnostics, energy storage, and environmental monitoring.
Computational Design Use in silico methods to design derivatives with tailored properties.Molecular modeling, QSAR, virtual screening.Accelerated discovery of compounds with optimized performance for specific tasks.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 7-Butoxy-3H-phenoxazin-3-one, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves condensation of substituted phenols with amines or amides under acidic catalysis. suggests using temperatures of 80–120°C with aprotic solvents (e.g., DMF) to enhance yields (60–75%). Optimize the phenol-to-amine molar ratio (1:1.2) and purify via silica gel chromatography (hexane/ethyl acetate gradient). Structural confirmation requires X-ray crystallography, as demonstrated for analogs in .
  • Key Considerations : Monitor reaction progress via TLC and characterize intermediates using FT-IR for amine/phenol consumption.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers are critical?

  • Methodology :

  • ¹³C NMR : highlights key shifts: ~170 ppm (C-3 carbonyl), ~150 ppm (C-7, influenced by butoxy’s resonance donation), and ~125 ppm (C-2, sensitive to substituent effects).
  • UV-Vis : The conjugated π-system absorbs at 350–400 nm, useful for quantifying electronic perturbations.
  • MS : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 259.1).
    • Validation : Compare experimental NMR shifts with computational predictions (see Advanced Q4).

Advanced Research Questions

Q. How do electron-donating substituents (e.g., butoxy) influence the electronic structure and reactivity of 3H-phenoxazin-3-one derivatives?

  • Methodology :

  • Electronic Effects : The butoxy group donates electron density via resonance, polarizing the π-system ( ). This reduces electrophilicity at C-3 but enhances stability for further functionalization (e.g., nucleophilic additions).
  • Reactivity : Use DFT calculations (B3LYP/6-31G*) to map frontier molecular orbitals. Substituent-induced charge densities correlate with CNDO/2 calculations, as shown in .
    • Experimental Validation : Perform Hammett studies with analogs to quantify substituent effects on reaction rates.

Q. What computational protocols are validated for predicting NMR shifts of this compound, and how do they compare to experimental data?

  • Methodology :

  • DFT Workflow : Geometry optimization (gas phase) followed by NMR shift calculations using GIAO/B3LYP/6-311++G(d,p). Incorporate solvent effects (e.g., DMSO) via PCM ( ).
  • Accuracy : Mean absolute errors (MAE) are <0.2 ppm (¹H) and <2 ppm (¹³C) versus experimental data.
    • Application : Use computational assignments to resolve overlapping signals in crowded spectra (e.g., aromatic protons).

Q. Are there biotransformation pathways for this compound in microbial systems, and what metabolites are formed?

  • Methodology :

  • Microbial Screening : Incubate with fungal strains (e.g., Chaetosphaeria sp., ) in liquid culture. Extract metabolites using ethyl acetate and characterize via LC-HRMS.
  • Key Metabolites : Hydroxylated derivatives (e.g., 7-hydroxy analogs) and acetylated products, identified via MS/MS and 2D NMR.
    • Implications : Assess bioactivity of metabolites against antimicrobial targets.

Q. How can researchers resolve contradictions in reported stability data for this compound under varying conditions?

  • Methodology :

  • Stability Assays : Conduct accelerated degradation studies (40–60°C, pH 3–9) with HPLC monitoring. suggests susceptibility to hydrolysis in acidic media.
  • Contradictions : Discrepancies may arise from solvent purity or trace metal catalysts. Use chelating agents (e.g., EDTA) to mitigate metal-induced degradation.
    • Documentation : Report storage conditions (e.g., inert atmosphere, −20°C) to ensure reproducibility.

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives?

  • Methodology :

  • Analog Synthesis : Introduce substituents at C-2 or C-7 via nucleophilic substitution ( ).
  • Biological Assays : Test analogs against enzyme targets (e.g., kinases) using fluorescence polarization or SPR.
    • Data Analysis : Correlate substituent electronic parameters (σ, π) with bioactivity using QSAR models.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.